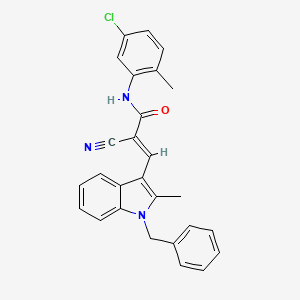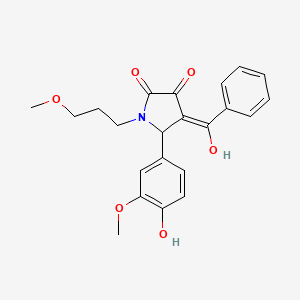
N-(3,4-difluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-difluorofenil)-4-(4-hidroxi-3-metoxifenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxamida es un compuesto orgánico complejo que pertenece a la clase de las tetrahidropirimidinas. Este compuesto se caracteriza por su estructura única, que incluye anillos aromáticos tanto fluorados como metoxilados, así como un núcleo de tetrahidropirimidina. Ha despertado interés en diversos campos de investigación científica debido a sus posibles actividades biológicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(3,4-difluorofenil)-4-(4-hidroxi-3-metoxifenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxamida normalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de tetrahidropirimidina: Este paso implica la ciclización de precursores apropiados, como urea o tiourea, con compuestos β-dicarbonílicos en condiciones ácidas o básicas.
Introducción del grupo fenilo fluorado: Esto se puede lograr mediante una reacción de sustitución aromática nucleófila, donde un derivado de benceno fluorado reacciona con el intermedio de tetrahidropirimidina.
Unión del grupo hidroxi-metoxifenilo: Este paso implica el acoplamiento del derivado de hidroxi-metoxibenceno con el intermedio, a menudo utilizando una reacción de acoplamiento cruzado catalizada por paladio.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética anterior para mejorar el rendimiento y la pureza. Esto incluye el uso de cribado de alto rendimiento para las condiciones de reacción, así como la implementación de química de flujo continuo para ampliar el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(3,4-difluorofenil)-4-(4-hidroxi-3-metoxifenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxamida puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar a una cetona o un aldehído utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: El grupo carbonilo en el núcleo de tetrahidropirimidina se puede reducir a un alcohol utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Los átomos de flúor en el anillo fenilo se pueden sustituir por otros nucleófilos, como aminas o tioles, en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, trióxido de cromo o peróxido de hidrógeno en condiciones ácidas.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio o hidrogenación catalítica.
Sustitución: Nucleófilos como aminas, tioles o alcóxidos en presencia de una base como el hidruro de sodio o el terc-butóxido de potasio.
Productos principales formados
Oxidación: Formación de cetonas o aldehídos a partir del grupo hidroxilo.
Reducción: Formación de alcoholes a partir del grupo carbonilo.
Sustitución: Formación de derivados fenilo sustituidos con varios grupos funcionales que reemplazan los átomos de flúor.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: Investigado por su potencial como inhibidor de enzimas o modulador de receptores debido a sus características estructurales únicas.
Medicina: Explorado por sus posibles efectos terapéuticos, incluidas las actividades antiinflamatorias, anticancerígenas y antimicrobianas.
Industria: Utilizado en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a su estabilidad y grupos funcionales.
Mecanismo De Acción
El mecanismo de acción de N-(3,4-difluorofenil)-4-(4-hidroxi-3-metoxifenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxamida a menudo está relacionado con su capacidad para interactuar con objetivos moleculares específicos, como enzimas o receptores. El grupo fenilo fluorado del compuesto puede aumentar la afinidad de unión a través de interacciones hidrofóbicas, mientras que los grupos hidroxilo y metoxilo pueden formar enlaces de hidrógeno con las moléculas diana. Estas interacciones pueden modular la actividad del objetivo, lo que lleva a los efectos biológicos observados.
Comparación Con Compuestos Similares
Compuestos similares
N-(3,4-difluorofenil)-4-(4-hidroxifenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxamida: Carece del grupo metoxilo, lo que puede afectar su afinidad de unión y actividad biológica.
N-(3,4-difluorofenil)-4-(3-metoxifenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxamida: Carece del grupo hidroxilo, lo que puede reducir su capacidad para formar enlaces de hidrógeno con las moléculas diana.
N-(3,4-difluorofenil)-4-(4-hidroxi-3-metoxifenil)-6-etil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxamida: Contiene un grupo etilo en lugar de un grupo metilo, lo que puede influir en sus interacciones estéricas y actividad general.
Unicidad
N-(3,4-difluorofenil)-4-(4-hidroxi-3-metoxifenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxamida es único debido a la presencia de anillos aromáticos tanto fluorados como metoxilados, así como al núcleo de tetrahidropirimidina. Estas características estructurales contribuyen a sus propiedades químicas y biológicas distintivas, convirtiéndolo en un compuesto valioso para la investigación y el desarrollo en diversos campos científicos.
Propiedades
Fórmula molecular |
C19H17F2N3O4 |
|---|---|
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
N-(3,4-difluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H17F2N3O4/c1-9-16(18(26)23-11-4-5-12(20)13(21)8-11)17(24-19(27)22-9)10-3-6-14(25)15(7-10)28-2/h3-8,17,25H,1-2H3,(H,23,26)(H2,22,24,27) |
Clave InChI |
NLLIBKHYPBNJCN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)O)OC)C(=O)NC3=CC(=C(C=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B11635927.png)


![N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11635945.png)
![6-chloro-3-hexyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11635948.png)
![3,4,5-triethoxy-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11635954.png)
![(2E)-2-[(2E)-(1H-indol-3-ylmethylidene)hydrazinylidene]-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one](/img/structure/B11635955.png)
![2-[(5Z)-5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B11635969.png)
![2,6-Bis[(dimethylamino)methyl]-1,7-bis(4-propoxyphenyl)heptane-1,7-dione](/img/structure/B11635977.png)
![2-chloro-5-(5-{(E)-[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}furan-2-yl)benzoic acid](/img/structure/B11635985.png)
![Furan-2-yl(4-{3-[(furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)methanone](/img/structure/B11635994.png)

![4-({4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid](/img/structure/B11636004.png)
![(5Z)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11636010.png)
